molecular formula C12H18O B13627324 2,2-Dimethyl-3-(2-methylphenyl)propan-1-ol

2,2-Dimethyl-3-(2-methylphenyl)propan-1-ol

Cat. No.: B13627324
M. Wt: 178.27 g/mol
InChI Key: XTIIOCSDRNTJDL-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(o-tolyl)propan-1-ol is an organic compound with the molecular formula C12H18O. It is known for its fresh floral odor, reminiscent of lily of the valley and linden blossoms . This compound is used in various applications, particularly in the fragrance industry.

Chemical Reactions Analysis

2,2-Dimethyl-3-(o-tolyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

2,2-Dimethyl-3-(o-tolyl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(o-tolyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to form hydrogen bonds and interact with hydrophobic regions of target molecules. This interaction can influence the structure and function of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

2,2-Dimethyl-3-(o-tolyl)propan-1-ol is similar to other compounds such as 2,2-Dimethyl-3-(3-methylphenyl)propanol and 3-(2,2-Dimethyl-3-hydroxypropyl)toluene . it is unique due to its specific structural features and odor profile, which make it particularly valuable in the fragrance industry.

Properties

IUPAC Name

2,2-dimethyl-3-(2-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-10-6-4-5-7-11(10)8-12(2,3)9-13/h4-7,13H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIIOCSDRNTJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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